5-Nitro-2-phenylpyrimidin-4(3H)-one
Description
Properties
Molecular Formula |
C10H7N3O3 |
|---|---|
Molecular Weight |
217.18 g/mol |
IUPAC Name |
5-nitro-2-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H7N3O3/c14-10-8(13(15)16)6-11-9(12-10)7-4-2-1-3-5-7/h1-6H,(H,11,12,14) |
InChI Key |
IXJREEIUKMAKFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=O)N2)[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of pyrimidine derivatives, including 5-nitro-2-phenylpyrimidin-4(3H)-one. It has shown effectiveness against various bacterial strains.
Case Study: Antibacterial Activity
A study evaluated the antibacterial activity of synthesized compounds related to this compound against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined, showing significant activity with MIC values ranging from 500 to 1000 μg/mL .
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| This compound | E. coli | 750 |
| This compound | S. aureus | 500 |
Antitubercular Activity
The compound has been investigated for its potential as an antitubercular agent. Research indicates that derivatives of pyrimidine can inhibit the growth of Mycobacterium tuberculosis.
Case Study: Anti-TB Activity
In a study assessing various pyrimidine derivatives, this compound was tested for its anti-TB activity using the microplate alamar blue assay (MABA). The results indicated that it exhibited potent activity against the MTB H37Ra strain, with an MIC of approximately 1.95 μg/mL .
| Compound | Strain | MIC (μg/mL) |
|---|---|---|
| This compound | MTB H37Ra | 1.95 |
Anticancer Properties
Emerging research suggests that this compound may have anticancer properties, particularly through apoptosis induction in cancer cells.
Case Study: Anticancer Efficacy
A recent study explored the anticancer effects of this compound on ovarian cancer cell lines. The findings revealed that treatment with this compound led to reduced tumor growth and increased apoptosis markers compared to control groups .
| Treatment | Tumor Growth Inhibition (%) | Apoptosis Induction |
|---|---|---|
| Control | - | - |
| This compound | 45 | High |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidinone Derivatives
6-Amino-5-Nitro-2-Propargylsulfanyl-4(3H)-pyrimidinone
- Structure: Features a propargylsulfanyl group at position 2, an amino group at position 6, and a nitro group at position 5.
- Synthesis: Prepared via nucleophilic substitution and nitration, as described by Dolomanov et al. (2017) .
- Key Difference : The propargylsulfanyl substituent enhances reactivity for click chemistry applications, unlike the phenyl group in the target compound.
4-(4-Nitrophenyl)-6-phenylpyrimidin-2(1H)-one
- Structure : A nitro group on the para position of the phenyl ring at position 4, with an additional phenyl group at position 6.
- Properties : Molecular formula C₁₆H₁₁N₃O₃ and molecular weight 293.28 g/mol .
Comparative Data Table: Pyrimidinone Derivatives
Nitrofuran and Thiazolyl Derivatives
While structurally distinct from pyrimidinones, nitrofuran derivatives like N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide and formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]hydrazide are notable for their carcinogenic properties in rodent studies:
N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide
- Activity: Induces urinary bladder carcinomas in Sprague-Dawley rats within 9–12 weeks, with 100% incidence at 46 weeks .
- Mechanism : Metabolic activation to reactive intermediates causing DNA damage.
Formic Acid 2-[4-(5-Nitro-2-furyl)-2-thiazolyl]hydrazide
- Activity: Highly carcinogenic in Swiss mice, inducing stomach adenocarcinomas (95% incidence) and leukemias (86% incidence) .
Comparative Data Table: Nitrofuran Derivatives
Key Research Findings and Implications
- Structural vs. Functional Divergence: Pyrimidinones like this compound are primarily synthetic intermediates or reference standards (e.g., pyrido-pyrimidinones in ) , whereas nitrofurans exhibit potent carcinogenicity.
- Synthetic Utility: The nitro group in pyrimidinones facilitates further functionalization, such as reduction to amines or participation in cycloaddition reactions .
Preparation Methods
Guanidine-Mediated Ring Formation
Early synthetic routes relied on guanidine derivatives to construct the pyrimidinone core. For example, 2-amino-4-nitrotoluene reacts with cyanamide under acidic conditions to form 2-methyl-5-nitrophenylguanidine nitrate, a precursor for subsequent cyclization. This intermediate undergoes condensation with α,β-unsaturated ketones, such as 1-(3-pyridyl)-3-(dimethylamino)-2-propen-1-one, to yield the pyrimidinone framework. However, this method faces limitations:
Modifications using N,N-dimethylformamide dimethyl acetal (DMF-DMA) as a cyclizing agent improved efficiency. For instance, 3-acetylpyridine and DMF-DMA react at 80°C in DMF to generate enaminone intermediates, which subsequently cyclize with guanidine derivatives. Optimized molar ratios (DMF-DMA:acetylpyridine ≤1.1:1) reduced impurities like 4-(3-pyridyl)-2-pyrimidinamine byproducts to <0.5%.
Modern [2+2+2] Cycloaddition Strategies
Acid-Catalyzed Three-Component Reactions
Trifluoromethanesulfonic acid (TfOH)-catalyzed cycloadditions of ynamides and cyanamides offer a regioselective pathway. A representative synthesis involves:
-
Reacting ynamides (e.g., N,4-dimethylbenzenesulfonamide-derived ynamide) with two cyanamide equivalents in dichloroethane (DCE) at 80°C.
-
Achieving 90% yield for 2,4,6-triaminopyrimidines, with the nitro group introduced via post-synthetic modification.
Key advantages :
Table 1. Cycloaddition Yields Under Varied Conditions
| Substrate | Catalyst | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| N-Tosyl ynamide | TfOH | 80 | 90 | |
| N-Mesyl ynamide | TfOH | 70 | 78 | |
| Aliphatic ynamide | TfOH | 90 | 65 |
Nitration Methodologies
Direct Nitration of Pyrimidinone Intermediates
Introducing the nitro group at position 5 often occurs via electrophilic aromatic nitration. A two-step protocol is preferred:
-
Synthesis of 2-phenylpyrimidin-4(3H)-one via cyclocondensation.
-
Nitration using nitric acid (65%) in sulfuric acid at 0–5°C.
Challenges :
Nitro Group Incorporation via Pre-Functionalized Intermediates
Alternative routes employ nitro-containing starting materials. For example, 5-nitro-2-aminopyrimidine derivatives react with phenylboronic acids under Suzuki–Miyaura conditions to install the aryl group. This method avoids harsh nitration conditions but requires palladium catalysts, increasing costs.
Catalytic and Solvent Effects
Role of Brønsted Acids
TfOH enhances reaction rates in cycloadditions by polarizing electron-deficient substrates. Comparative studies show:
Solvent Optimization
Dimethylformamide (DMF) outperforms dichloroethane in cyclocondensation reactions due to:
Purification and Characterization
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Nitro-2-phenylpyrimidin-4(3H)-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The nitration of pyrimidinone derivatives is critical. A two-step approach is recommended:
Intermediate Preparation : Start with 2-phenylpyrimidin-4(3H)-one and protect the 4-position hydroxyl group using acetyl or benzyl groups to direct nitration to the 5-position .
Nitration : Use mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize byproducts like over-nitrated or oxidized species. Taylor and McKillop (1965) reported 72–82% sulfuric acid as effective for regioselective nitration in similar systems .
- Key Metrics : Monitor reaction progress via HPLC or TLC. Post-synthesis, recrystallize using ethanol/water mixtures to achieve >95% purity .
Q. How can structural ambiguities in this compound be resolved using spectroscopic and crystallographic methods?
- Methodological Answer :
- X-ray Crystallography : Resolve tautomeric forms (e.g., 4(3H)-one vs. 4-hydroxyl) using single-crystal diffraction. Dolomanov et al. (2017) demonstrated this for aminopyrimidinones .
- NMR Analysis : Compare H and C NMR shifts with reference data. For example, the nitro group’s deshielding effect shifts adjacent protons downfield by 0.3–0.5 ppm .
- IR Spectroscopy : Confirm carbonyl (C=O) stretching at ~1680–1700 cm⁻¹ and nitro (NO₂) asymmetric stretching at ~1520 cm⁻¹ .
Advanced Research Questions
Q. What experimental designs are suitable for optimizing the nitration reaction kinetics of pyrimidinone derivatives?
- Methodological Answer :
- Factorial Design : Use a 2³ factorial design to test variables: acid concentration (72–82% H₂SO₄), temperature (0–20°C), and nitric acid equivalents (1.0–1.5 mol/mol). Analyze main effects and interactions to identify optimal conditions .
- Kinetic Modeling : Yudin et al. (2023) studied nitration in sulfuric acid, proposing a pseudo-first-order model under excess HNO₃. Use stopped-flow UV-Vis spectroscopy to track nitro intermediate formation .
Q. How can researchers address contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., phenyl group replacements) and correlate with bioassay results (e.g., enzyme inhibition).
- Meta-Analysis : Compare datasets across studies, ensuring consistency in assay protocols (e.g., IC₅₀ measurement conditions). Pretsch et al. (2009) provide guidelines for cross-validating spectral and bioactivity data .
Q. What advanced techniques are recommended for studying the compound’s reactivity in multi-step syntheses?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
